N,2-dimethylpropane-2-sulfonamide
Overview
Description
N,2-dimethylpropane-2-sulfonamide is a chemical compound with the molecular formula C5H13NO2S and a molecular weight of 151.224 g/mol . It is also known by other names such as 2-methyl-propane-2-sulfonic acid methylamide and N-methyl-tert-butylsulfonamide . This compound is characterized by its sulfonamide functional group, which is known for its broad range of biological activities and applications in various fields.
Preparation Methods
The synthesis of N,2-dimethylpropane-2-sulfonamide can be achieved through several methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I) . This method is environmentally friendly and tolerates a wide range of functional groups. Another approach involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst . Industrial production methods often utilize metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids .
Chemical Reactions Analysis
N,2-dimethylpropane-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,2-dimethylpropane-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2-dimethylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in the production of folic acid, which is essential for bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect .
Comparison with Similar Compounds
N,2-dimethylpropane-2-sulfonamide can be compared with other similar compounds such as:
- N,2-dimethylpropane-1-sulfonamide
- 3-cyano-3,3-dimethylpropane-1-sulfonamide
- 3-chloro-2,2-dimethylpropane-1-sulfonamide
- 3-fluoro-2,2-dimethylpropane-1-sulfonamide These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,2-dimethylpropane-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)9(7,8)6-4/h6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZACLCPOMJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300868 | |
Record name | N,2-Dimethyl-2-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76699-23-5 | |
Record name | N,2-Dimethyl-2-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76699-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethyl-2-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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